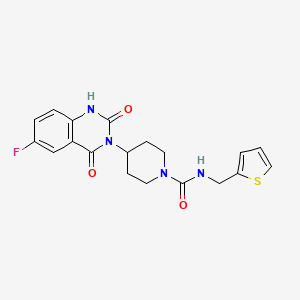
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound recognized for its unique chemical structure and potential applications in various scientific fields, including chemistry, biology, and medicine. This compound consists of several functional groups, including a fluoroquinazoline core, a thiophenylmethyl moiety, and a piperidine carboxamide framework, all of which contribute to its versatile chemical reactivity and biological activity.
Propriétés
IUPAC Name |
4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c20-12-3-4-16-15(10-12)17(25)24(19(27)22-16)13-5-7-23(8-6-13)18(26)21-11-14-2-1-9-28-14/h1-4,9-10,13H,5-8,11H2,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPOJZORLPIOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves a multistep reaction sequence The initial step often includes the preparation of the fluoroquinazoline core through a cyclization reaction of a suitably substituted aniline derivative with a fluorinated reagent
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Key steps may include the use of high-pressure reactors for the cyclization reaction, followed by column chromatography for purification. Automation and continuous flow processes are commonly employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more reactive intermediates, which may participate in further transformations.
Reduction: The compound can undergo reduction reactions, particularly in the presence of strong reducing agents, leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Reagents commonly used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxide or amine bases. Reaction conditions may vary from mild to harsh, depending on the desired transformation, with typical solvents including methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation may yield quinazolinone derivatives, while reduction can result in piperidine amine analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide serves as a valuable intermediate for the synthesis of various heterocyclic compounds and drug molecules. Its unique structure enables it to act as a building block for complex organic synthesis.
Biology and Medicine
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a promising candidate for drug development. Studies have indicated its efficacy in targeting specific pathways involved in cancer, inflammation, and neurological disorders.
Industry
In industry, the compound's properties are leveraged for the development of advanced materials, including polymers and catalysts. Its reactivity and stability under various conditions make it suitable for use in diverse industrial applications.
Mécanisme D'action
The mechanism by which 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved vary depending on the biological context, but typically include signal transduction cascades that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide stands out due to its unique combination of a fluoroquinazoline core and piperidine carboxamide framework. Similar compounds include:
Quinazolinone derivatives
Piperidine-based inhibitors
Fluorinated aromatic compounds
These related compounds share some structural features but differ in their specific substituents and overall pharmacological profiles. The uniqueness of the compound lies in its multi-functional properties and potential for diverse applications in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


